Cas no 169556-48-3 (N-Boc-DL-valinol)

N-Boc-DL-valinol is a protected amino alcohol derivative of valine, featuring a tert-butoxycarbonyl (Boc) group that enhances stability and facilitates selective deprotection in synthetic applications. This compound is widely utilized in peptide synthesis, chiral auxiliary preparation, and pharmaceutical intermediates due to its ability to preserve stereochemistry during reactions. The Boc group offers compatibility with a range of reaction conditions, making it a versatile building block in organic and medicinal chemistry. Its solubility in common organic solvents further simplifies handling and purification processes. N-Boc-DL-valinol is particularly valued for its role in asymmetric synthesis and the development of bioactive molecules.
N-Boc-DL-valinol structure
N-Boc-DL-valinol structure
Product Name:N-Boc-DL-valinol
CAS No:169556-48-3
MF:C10H21NO3
MW:203.278643369675
MDL:MFCD01456557
CID:111225
PubChem ID:545981
Update Time:2025-06-10

N-Boc-DL-valinol Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate
    • N-Boc-DL-valinol
    • Carbamic acid,N-[1-(hydroxymethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
    • Boc-DL-Valinol
    • tert-Butyl (1-hydroxy-3-methylbutan-2-yl)
    • Carbamic acid, [1-(hydroxymethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
    • 1-Boc-D
    • L-Valinol
    • N-BOC-D
    • 1-Boc-D/L-Valinol
    • N-BOC-D/L-VALINOL
    • tert-butyl 1-hydroxy-3-methylbutan-2-ylcarbamate
    • OOQRRYDVICNJGC-UHFFFAOYSA-N
    • 7242AJ
    • TRA0009286
    • TRA0054810
    • SY030555
    • SY006485
    • BB 0263075
    • N-Boc-D-valinol
    • DTXSID60338033
    • SCHEMBL1809665
    • FT-0642617
    • FT-0641705
    • EN300-176836
    • A882083
    • AKOS016344607
    • CS-0154974
    • AS-32394
    • SB78203
    • BOC-D-VAL-OL
    • Boc-Val-ol
    • MFCD01456557
    • 169556-48-3
    • 1,1-dimethylethyl [1-(hydroxymethyl)-2-methylpropyl]carbamoate
    • N-(tert-Butoxycarbonyl)-L-valinol;Boc-L-Valinol;(S)-tert-Butyl 1-hydroxy-3-
    • DB-115062
    • 2-Methyl-2-propanyl (1-hydroxy-3-methyl-2-butanyl)carbamate
    • MDL: MFCD01456557
    • Inchi: 1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)
    • InChI Key: OOQRRYDVICNJGC-UHFFFAOYSA-N
    • SMILES: O(C(NC(CO)C(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 203.15200
  • Monoisotopic Mass: 203.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 58.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 303.1±25.0 °C at 760 mmHg
  • Flash Point: 137.1±23.2 °C
  • PSA: 62.05000
  • LogP: 1.73240
  • Vapor Pressure: No data available

N-Boc-DL-valinol Security Information

N-Boc-DL-valinol Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Boc-DL-valinol Production Method

N-Boc-DL-valinol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:169556-48-3)N-Boc-DL-valinol
Order Number:A882083
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:05
Price ($):296.0
Email:sales@amadischem.com

Additional information on N-Boc-DL-valinol

Comprehensive Overview of N-Boc-DL-valinol (CAS No. 169556-48-3): Properties, Applications, and Industry Insights

N-Boc-DL-valinol (CAS No. 169556-48-3) is a chiral amino alcohol derivative widely utilized in pharmaceutical synthesis, agrochemical research, and specialty chemical manufacturing. This compound, featuring a tert-butoxycarbonyl (Boc) protecting group, is valued for its role in asymmetric synthesis and peptide coupling reactions. Its molecular formula C10H21NO3 and molecular weight 203.28 g/mol make it a versatile intermediate for drug discovery and fine chemical production.

Recent trends in green chemistry and sustainable synthesis have amplified interest in N-Boc-DL-valinol, as researchers seek eco-friendly protocols for Boc deprotection and chiral resolution. The compound's compatibility with flow chemistry systems and enzymatic catalysis aligns with modern industrial demands for process intensification. Analytical techniques like HPLC chiral separation and NMR spectroscopy are routinely employed to verify its enantiomeric purity, a critical parameter for API manufacturing.

In pharmaceutical applications, N-Boc-DL-valinol serves as a key building block for protease inhibitors and antiviral agents, particularly in the development of peptidomimetics. Its structural features enable the construction of complex molecular architectures through Mitsunobu reactions or reductive amination. The global market for Boc-protected amino alcohols continues to expand, driven by growing R&D investments in bioconjugation technologies and targeted drug delivery systems.

From a regulatory perspective, CAS No. 169556-48-3 complies with major pharmacopeial standards (USP/EP) when produced under cGMP conditions. Stability studies indicate optimal storage at 2-8°C under inert atmosphere, with particular attention to moisture sensitivity due to the Boc group's susceptibility to acidic hydrolysis. These characteristics necessitate specialized handling protocols in industrial-scale production environments.

Emerging research explores N-Boc-DL-valinol's potential in organocatalysis and metal-organic frameworks (MOFs), where its stereocenters can influence asymmetric induction. The compound's physicochemical properties—including a melting point range of 58-62°C and solubility profile in polar aprotic solvents—make it particularly suitable for solid-phase peptide synthesis (SPPS) applications. These attributes are frequently discussed in patent literature covering novel synthetic methodologies.

Quality control specifications for 169556-48-3 typically require ≥98% purity (HPLC), with strict limits on residual solvents per ICH guidelines. Advanced purification techniques such as preparative chromatography or crystallization optimization are employed to meet these standards. The growing adoption of continuous manufacturing in the chemical industry has prompted reevaluation of traditional synthesis routes for this intermediate.

Market intelligence indicates rising demand for N-Boc-DL-valinol in Asia-Pacific regions, particularly from contract research organizations (CROs) engaged in preclinical development. Suppliers are increasingly offering customized solutions including isotope-labeled variants (e.g., 13C, 15N) for metabolic studies. This aligns with the pharmaceutical industry's shift toward personalized medicine and theranostic applications.

Technological advancements in process analytical technology (PAT) have enabled real-time monitoring of N-Boc-DL-valinol synthesis, improving yield consistency. The compound's structure-activity relationships (SAR) are frequently investigated through computational chemistry approaches, including molecular docking simulations. These studies contribute to the rational design of bioactive compounds with enhanced therapeutic profiles.

Environmental considerations have led to innovations in N-Boc-DL-valinol production, such as catalytic Boc protection methods that minimize waste generation. The compound's life cycle assessment (LCA) is gaining attention as part of broader corporate sustainability initiatives. These developments reflect the chemical industry's response to ESG (Environmental, Social, and Governance) criteria in specialty chemical manufacturing.

Future research directions for CAS 169556-48-3 include exploration of its supramolecular chemistry applications and potential in smart material design. The compound's dual functionality (hydroxyl and amine groups) positions it as a valuable scaffold for multicomponent reactions in diversity-oriented synthesis. These characteristics ensure its continued relevance in medicinal chemistry and material science innovation pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:169556-48-3)N-Boc-DL-valinol
A882083
Purity:99%
Quantity:5g
Price ($):296.0
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